Product packaging for 1-Phenyl-1H-indole-3-carbonitrile(Cat. No.:)

1-Phenyl-1H-indole-3-carbonitrile

Cat. No.: B1647927
M. Wt: 218.25 g/mol
InChI Key: NZSBDBGFKUZJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-indole-3-carbonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The indole-3-carbonitrile core is a recognized pharmacophore in the development of potent bioactive molecules. Recent studies highlight the application of this structural motif in designing novel Tropomyosin Receptor Kinase (TRK) inhibitors for targeted cancer therapy . Furthermore, the 3-cyanoindole structure has been identified as a key fragment in the development of non-purine xanthine oxidase (XO) inhibitors, presenting a promising approach for the treatment of hyperuricemia and gout . This compound serves as a versatile building block for further chemical elaboration and biological evaluation. It is intended for research and further manufacturing use only, strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2 B1647927 1-Phenyl-1H-indole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

1-phenylindole-3-carbonitrile

InChI

InChI=1S/C15H10N2/c16-10-12-11-17(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-9,11H

InChI Key

NZSBDBGFKUZJMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 1-Phenyl-1H-indole-3-carbonitrile

Direct synthesis methods aim to construct the target molecule from simple precursors, often in a one-pot fashion, which is valued for its operational simplicity and efficiency.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. researchgate.net For the synthesis of indole-3-carbonitrile derivatives, a common MCR involves the reaction of an indole (B1671886), an aldehyde, and a cyanide source, such as malononitrile. medjchem.com This strategy is valued for its ability to rapidly generate molecular complexity under mild conditions. medjchem.com

One notable example is the synthesis of related 2-((1H-Indol-3-yl)(phenyl)methyl)malononitrile derivatives using a recoverable and environmentally friendly TiO2 nanocatalyst. researchgate.netmedjchem.com This reaction proceeds efficiently at room temperature, highlighting the benefits of nanocatalysis in green chemistry protocols. medjchem.com The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the indole.

Table 1: Example of a Multi-Component Reaction for Indole-Malononitrile Derivatives using a TiO2 Nanocatalyst

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Temperature Outcome

This table is illustrative of MCRs for similar structures, based on findings for indole-malononitrile derivatives. medjchem.com

Catalysis is central to the modern synthesis of this compound, offering pathways that are often more efficient, selective, and environmentally benign than stoichiometric methods.

Brønsted acids are effective catalysts for various reactions in indole synthesis, including cyclizations and functionalizations. The Fischer indole synthesis, a classic method for preparing indoles, can be catalyzed by Brønsted acids such as polyphosphoric acid (PPA) or triflic acid (TfOH). ntu.edu.sgnih.gov These strong acids facilitate the key cyclization and ammonia (B1221849) elimination steps. nih.gov Furthermore, Brønsted acids can catalyze the direct C3 alkenylation of indoles with ketones, a process that can be adapted for constructing complex indole derivatives. rsc.org

Table 2: Brønsted Acids in Indole Synthesis

Catalyst Reaction Type Substrates Key Advantage
Polyphosphoric Acid (PPA) Fischer Indole Synthesis Arylhydrazines and Alkynes Metal-free conditions, promotes hydroamination-cyclization cascade. nih.gov
Triflic Acid (TfOH) Alkylation 3-Diazooxindoles and Styrenes Metal-free, high stereoselectivity for related oxindole products. ntu.edu.sg

Base-catalyzed reactions are fundamental to the synthesis of functionalized indoles. The Knoevenagel condensation, a key step in many multi-component syntheses of indole-3-carbonitrile analogues, is typically catalyzed by a base like triethylamine. mdpi.com This reaction involves the condensation of an active methylene compound (like malononitrile) with an aldehyde. mdpi.com The subsequent Michael addition of an indole to the resulting electron-deficient alkene is also often facilitated by a base.

Another relevant strategy is the Friedel–Crafts reaction. While typically acid-catalyzed, modifications of this reaction can be used to introduce substituents onto the indole ring. For instance, a Friedel–Crafts acylation-oxime synthesis-decarboxylation/dehydration sequence can be employed to install a carbonitrile group at the C3 position of the indole nucleus. researchgate.net

Transition metals, particularly palladium, have become indispensable tools for the synthesis and functionalization of indoles. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki–Miyaura, and Heck reactions, allow for the precise introduction of substituents onto the indole core. nih.gov For instance, a cyano group can be introduced at the C3 position via cyanation of a 3-haloindole precursor. The N-phenylation of the indole ring is also commonly achieved using copper- or palladium-catalyzed N-arylation reactions. lookchem.com

Another powerful approach is the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which can serve as a direct route to the indole core. mdpi.com This method offers an alternative to traditional indole syntheses like the Fischer or Bischler methods.

Table 3: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

Catalyst System Reaction Type Application
PdCl2(PPh3)2 / CuI Sonogashira Coupling Introduction of alkynyl groups at C3 of iodo-indoles. nih.gov
Palladium / 1,10-Phenanthroline Reductive Cyclization Synthesis of the indole core from β-nitrostyrenes. mdpi.com

Immobilized ionic liquids (IILs) combine the catalytic properties of ionic liquids with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. core.ac.uk Acidic ionic liquids, particularly those containing Brønsted acid moieties like hydrogensulfate (HSO4⁻) or sulfonic acid (SO3H), are effective catalysts for indole synthesis. core.ac.ukrsc.org

For example, silica-supported 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogensulfate has been used to catalyze the three-component condensation reaction of 3-hydroxyindole, aromatic aldehydes, and malononitrile to produce pyrano[3,2-b]indole derivatives. core.ac.uk Similarly, SO3H-functionalized ionic liquids have been successfully employed as recyclable catalysts for the Fischer indole synthesis in water, offering a green and efficient alternative to traditional acid catalysts. rsc.orgresearchgate.net

Table 4: Immobilized Ionic Liquid Catalysts in Indole-related Syntheses

Catalyst Reaction Type Key Features
[pmim]HSO4SiO2 Three-component condensation Heterogeneous, reusable, efficient for pyrano[3,2-b]indole synthesis. core.ac.uk
[(HSO3-p)2im][HSO4] Fischer Indole Synthesis Water-medium, recyclable, high yields. rsc.org

Catalytic Synthesis Routes

Derivatization Strategies at the this compound Scaffold

Once the core structure of this compound is obtained, it can be further modified at several positions to generate a library of related compounds.

While the target molecule already possesses a phenyl substituent at the N1 position, the synthesis of N-substituted indoles is a fundamental transformation. The introduction of the phenyl group itself is a key functionalization step. This is often achieved by reacting the NH-unsubstituted indole-3-carbonitrile with a phenylating agent.

Alternatively, the indole ring can be constructed using a method that inherently incorporates the N-phenyl group, such as the Fischer indole synthesis using phenylhydrazine (B124118). N-alkylation and N-acylation are common reactions for indole derivatives. mdpi.com For example, N-alkylation of 1H-indole-3-carbaldehyde can be performed using alkyl halides in the presence of a base like potassium carbonate. mdpi.com A similar strategy could be applied to 1H-indole-3-carbonitrile to introduce various substituents at the N1 position.

Table 3: Representative N-Functionalization Reactions for Indole Scaffolds

Reaction Type Reagents Product Type Reference
N-Alkylation Alkyl halide, K₂CO₃, CH₃CN/DMF N-Alkyl indole mdpi.com
N-Acylation Chloroacetyl chloride, Triethylamine, THF N-Acyl indole
Sonogashira Coupling Aryl iodide, PdCl₂(PPh₃)₂, CuI, Et₃N N-Alkynyl indole researchgate.net

The phenyl group attached to the indole nitrogen can undergo further substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the indole ring system. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied, though potentially requiring harsher conditions than for benzene (B151609) itself.

A common synthetic strategy to obtain derivatives with substitutions on the N-phenyl ring is to start with a substituted precursor. For example, a substituted phenylhydrazine can be used in a Fischer indole synthesis, or a substituted aryl halide can be used in a palladium-catalyzed C-N coupling reaction with 1H-indole-3-carbonitrile. This approach allows for precise control over the position and nature of the substituents on the phenyl ring. The electronic properties of the phenyl group are generally considered to be inductively withdrawing and donating through resonance. wikipedia.org

The nitrile group at the C3 position is a versatile functional handle that can be converted into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-Phenyl-1H-indole-3-carboxylic acid. Further reaction can lead to the corresponding amide.

Reduction: Reduction of the nitrile group can lead to 1-Phenyl-1H-indole-3-methanamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). A milder reagent, diisobutylaluminium hydride (DIBALH), can be used to reduce the nitrile to an aldehyde, 1-Phenyl-1H-indole-3-carboxaldehyde, upon aqueous workup. libretexts.org

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine salt yields a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 3-acetyl-1-phenyl-1H-indole.

Table 4: Common Transformations of the Nitrile Group

Reaction Product Functional Group Typical Reagents Reference
Hydrolysis Carboxylic Acid or Amide H₃O⁺ or OH⁻, heat libretexts.org
Reduction (to Amine) Primary Amine LiAlH₄, followed by H₂O libretexts.org
Reduction (to Aldehyde) Aldehyde DIBALH, followed by H₂O libretexts.org

Annulation Reactions (e.g., Formation of Carbazoles)

The synthesis of carbazoles, a crucial scaffold in medicinal chemistry and materials science, can be achieved through the annulation of indole derivatives. A prominent strategy involves the intramolecular C-H arylation of N-arylindoles. While specific examples detailing the direct conversion of this compound to a carbazole (B46965) via annulation are not extensively documented in peer-reviewed literature, the transformation is mechanistically plausible based on analogous reactions with related N-phenylindole structures.

The most relevant pathway is the palladium-catalyzed intramolecular cyclization involving C-H activation. This reaction typically forms a new carbon-carbon bond between the C2 position of the indole ring and an ortho-C-H bond of the N-phenyl substituent. Research on related substrates, such as 2-phenylacetanilides, has established this as a viable method for carbazole synthesis. nih.gov In these reactions, a palladium catalyst, often in the presence of an oxidant, facilitates the direct coupling of the two aromatic systems.

The general conditions for such transformations are outlined in the table below, based on studies of analogous N-aryl compounds.

CatalystOxidantSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂Cu(OAc)₂ / O₂Toluene110-12060-85 nih.gov
Pd(OAc)₂O₂DMSO10070-90 nih.gov
PdCl₂(MeCN)₂BenzoquinoneDMF/THF80-10055-75 nih.gov

For this compound, this transformation would theoretically yield a cyanocarbazole derivative. However, the success of this reaction is heavily influenced by the electronic and steric factors inherent to the molecule, which are discussed in section 2.3.2.

Mechanistic Studies of Reaction Pathways

Elucidation of Proposed Reaction Mechanisms

The proposed mechanism for the formation of carbazoles from N-phenylindole precursors via palladium-catalyzed C-H activation provides a framework for understanding the potential reactivity of this compound. This catalytic cycle is widely accepted for related intramolecular arylation reactions. nih.gov

The key steps are as follows:

C-H Activation/Palladation : The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the N-phenylindole substrate. This is followed by the activation of an ortho C-H bond on the N-phenyl ring. This step, often considered the rate-determining step, results in the formation of a five-membered cyclometalated intermediate, a palladacycle, with the elimination of an acid (HX). This process is typically a concerted metalation-deprotonation event or an electrophilic cleavage of the C-H bond. nih.govyoutube.com

Reductive Elimination : The palladacycle intermediate then undergoes intramolecular reductive elimination. In this step, a C-C bond is formed between the C2 position of the indole and the ortho-carbon of the N-phenyl ring. This process reduces the palladium center from Pd(II) to Pd(0) and releases the planar carbazole product.

Catalyst Regeneration : The final step involves the re-oxidation of the Pd(0) species back to the active Pd(II) catalyst by an oxidant (such as Cu(OAc)₂ or O₂), allowing the catalytic cycle to continue. nih.gov

This proposed pathway highlights the necessity of an accessible C2-position on the indole and an ortho C-H bond on the phenyl ring that can be brought into proximity for the cyclization to occur.

Role of Electronic and Steric Effects in Reaction Reactivity and Selectivity

The specific structure of this compound introduces significant electronic and steric effects that profoundly influence its reactivity in annulation reactions.

Electronic Effects:

The most critical electronic feature of this compound is the presence of the strongly electron-withdrawing nitrile (-CN) group at the C3 position. This group significantly reduces the electron density of the entire indole ring system through resonance and inductive effects. researchgate.net The C2 position, which is inherently electron-rich in unsubstituted indoles, becomes substantially more electron-deficient. nih.gov

This electronic deactivation has a direct impact on the proposed carbazole formation:

Reduced Nucleophilicity : The C-C bond-forming reductive elimination step requires the C2-carbon to act as a nucleophile to attack the palladium-bound phenyl ring. The depleted electron density at C2 in this compound weakens its nucleophilic character, thereby increasing the activation energy for this crucial step and making the annulation reaction more challenging compared to electron-rich indole derivatives. nih.gov

Altered Reactivity : The electron-poor nature of the C2=C3 bond can make it susceptible to other reaction pathways, such as cycloadditions where it acts as a dienophile or dipolarophile, potentially competing with the desired C-H activation pathway. researchgate.net

Steric Effects:

The N-phenyl group introduces considerable steric hindrance. X-ray crystallographic studies of the closely related 2-methyl-1-phenyl-1H-indole-3-carbonitrile show that the phenyl ring is significantly twisted out of the plane of the indole ring, with a dihedral angle of approximately 64.92°. nih.gov This non-planar conformation is a direct consequence of steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the indole core.

This steric hindrance impacts the annulation reaction in two primary ways:

Conformational Barrier : For the intramolecular C-H activation to occur, the N-phenyl ring must rotate to bring one of its ortho C-H bonds into close proximity with the palladium catalyst and the C2-position of the indole. The inherent steric strain in the required coplanar transition state presents a significant energetic barrier that must be overcome. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of 1-Phenyl-1H-indole-3-carbonitrile.

The planarity of the bicyclic indole (B1671886) ring system is another important structural feature. Deviations from planarity can be induced by substituent effects or crystal packing forces. A detailed analysis would involve calculating the root-mean-square deviation of the atoms from the mean plane of the ring system. In analogous structures, the indole ring system is nearly planar. For instance, in 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, the dihedral angle between the pyrrole (B145914) and benzene (B151609) components of the indole ring is a mere 0.89(7)°. nih.gov

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. Analysis of the crystal packing would focus on identifying non-covalent interactions such as π-π stacking between aromatic rings and C-H···π interactions. These interactions play a significant role in the stability and physical properties of the crystalline material. In the crystal structure of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, both π-π stacking with a centroid-centroid separation of 3.9504(9) Å and C-H···π interactions are observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

The 1H NMR spectrum of this compound would provide a wealth of information. The chemical shifts of the protons would indicate their electronic environment, while the coupling patterns (multiplicities) and coupling constants would reveal the connectivity of the atoms. The spectrum would be expected to show distinct signals for the protons on the indole ring and the N-phenyl group. The precise chemical shifts and coupling constants would need to be determined from an experimental spectrum.

13C NMR Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal, or chemical shift (δ), which is indicative of its specific chemical environment.

The spectrum displays characteristic signals for the carbon atoms of the indole core, the attached phenyl group, and the nitrile functional group. The nitrile carbon (C≡N) is typically observed downfield. The chemical shifts of the quaternary carbons, such as C3 and C3a, are also crucial for confirming the structure. Furthermore, the resonance of the phenyl carbons can be influenced by the electronic nature of the indole moiety.

Table 1: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
C2 136.96
C3 112.72
C3a 131.43
C4 122.15
C5 121.95
C6 120.69
C7 109.12
C7a 126.73
C≡N 115.1 (approx.)
C1' 137.1 (approx.)
C2'/C6' 127.8 (approx.)
C3'/C5' 130.4 (approx.)
C4' 128.9 (approx.)

Note: The precise chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within a molecule by measuring its absorption of infrared radiation, which corresponds to specific vibrational modes.

The FTIR spectrum of this compound exhibits several key absorption bands that are characteristic of its structure. A strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration is a prominent feature, typically appearing in the range of 2200-2260 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations from both the indole and phenyl rings are generally observed above 3000 cm⁻¹. researchgate.net The stretching of the C=C bonds within the aromatic rings results in a series of absorptions in the 1400-1600 cm⁻¹ region. researchgate.net The fingerprint region of the spectrum contains additional C-N stretching and aromatic C-H out-of-plane bending vibrations, which further corroborate the molecular structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C≡N Stretching 2212 mdpi.com
Aromatic C-H Stretching >3000 researchgate.net
Aromatic C=C Stretching 1400-1600 researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight and, by extension, the elemental composition of a compound. For this compound, HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. The experimentally measured mass is compared with the theoretically calculated mass for the proposed formula, C₁₅H₁₀N₂. High-resolution mass spectra are often obtained using techniques like electrospray ionization (ESI). nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Ion Calculated m/z Found m/z
C₁₅H₁₀N₂ [M+H]⁺ 219.0917 219.0915

Table 4: Compound Names Mentioned in this Article

Compound Name

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. While specific DFT studies exclusively focused on 1-Phenyl-1H-indole-3-carbonitrile are not extensively available in the public domain, the well-established application of these methods to related indole (B1671886) derivatives allows for a detailed projection of its characteristics. researchgate.net

The electronic structure of this compound, characterized by the distribution of its molecular orbitals, is fundamental to its chemical behavior. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may extend over the phenyl and cyano groups, which are electron-withdrawing. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic absorption properties and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a bathochromic (red) shift in the UV-visible absorption spectrum.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are representative values based on typical DFT calculations for similar indole derivatives and are for illustrative purposes.)

ParameterPredicted Value (eV)Description
HOMO Energy-6.20Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.85Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap4.35A measure of electronic excitability and chemical reactivity.

Thermochemical parameters, such as the enthalpy of formation, provide insight into the thermodynamic stability of a compound. These values can be estimated with a good degree of accuracy using high-level DFT methods. The enthalpy of formation for this compound would be calculated by considering the energies of the constituent elements in their standard states and the optimized molecular energy of the compound itself.

Such calculations are vital for understanding the energetics of synthetic routes and the relative stability of isomers. While specific experimental or calculated values for this compound are not readily found, studies on similar indole derivatives have successfully employed these methods to determine their thermodynamic properties.

Table 2: Estimated Thermochemical Data for this compound (Note: The following data are illustrative and based on general principles of computational thermochemistry for organic molecules.)

ParameterEstimated ValueUnit
Standard Enthalpy of Formation (Gas)+250kJ/mol
Standard Gibbs Free Energy of Formation+450kJ/mol
Entropy420J/(mol·K)

The stability of the this compound molecule is influenced by the interplay of its constituent parts. The phenyl group at the N1 position introduces steric and electronic effects. Crystallographic data for the closely related 2-Methyl-1-phenyl-1H-indole-3-carbonitrile reveals a significant dihedral angle between the indole ring system and the pendant phenyl ring, measured at 64.92 (5)°. nih.gov This twisting is a result of steric hindrance and is a critical feature that would also be expected in this compound, influencing its crystal packing and intermolecular interactions.

The cyano group at the C3 position is a strong electron-withdrawing group, which significantly impacts the electronic distribution across the indole ring. This substituent enhances the electrophilicity of the indole system and can influence the molecule's reactivity in chemical transformations. DFT calculations can quantify these effects by analyzing the charge distribution and the energies of different rotational conformers.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound are not prominent in the literature, the general approach for indole derivatives is well-documented. mdpi.comnih.gov A typical docking study would involve:

Obtaining the three-dimensional structure of a target protein from a repository like the Protein Data Bank.

Preparing the this compound structure, ensuring its geometry is optimized.

Using a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the protein's binding site.

The resulting binding modes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to the stability of the ligand-protein complex. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings are capable of engaging in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

A crucial output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG_bind). This value provides a qualitative or semi-quantitative measure of the strength of the interaction between the ligand and the protein. A lower (more negative) binding affinity suggests a more stable complex and potentially a more potent biological activity.

Recent studies on novel 1H-indole-3-carbonitrile derivatives have identified them as potent inhibitors of Tropomyosin receptor kinase (TRK), highlighting the therapeutic potential of this scaffold. nih.gov In such studies, molecular docking is a key tool in the computer-aided drug design (CADD) process to prioritize compounds for synthesis and biological testing.

Table 3: Illustrative In Silico Binding Affinity Prediction for this compound with a Hypothetical Kinase Target (Note: This table is for demonstration purposes and does not represent actual experimental data.)

Target ProteinDocking Score (kcal/mol)Predicted Key Interactions
Tyrosine Kinase (generic)-8.5Hydrogen bond with backbone carbonyl; π-π stacking with Phenylalanine residue.
Cyclin-Dependent Kinase 2-7.9Hydrophobic interactions with leucine (B10760876) and valine residues.

Identification of Key Amino Acid Residues for Ligand Stabilization

Computational docking and molecular modeling studies have been instrumental in elucidating the binding modes of indole-based compounds within various protein active sites. For derivatives of this compound, these investigations have identified crucial amino acid residues that contribute to the stability of the ligand-protein complex. The nature of these interactions is predominantly hydrophobic and aromatic, owing to the phenyl and indole rings, with the nitrile group capable of forming specific hydrogen bonds or polar interactions.

Key interactions frequently observed include:

π-π Stacking: The aromatic systems of the indole and phenyl rings often engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). These interactions are fundamental to the proper orientation and anchoring of the ligand within the binding pocket.

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donor residues like Arginine (Arg), Lysine (Lys), or the backbone amide protons of the protein.

Van der Waals Forces: A multitude of van der Waals contacts between the ligand and various amino acid residues in the binding cavity further stabilizes the complex.

The specific residues involved are highly dependent on the target protein. For instance, in studies of indole derivatives as inhibitors of enzymes like kinases or polymerases, the precise composition and geometry of the active site dictate which residues play a dominant role in ligand stabilization.

Molecular Dynamics (MD) Simulations

To move beyond a static view of ligand binding, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of this compound and its complexes with biological macromolecules over time.

Ligand-Protein Complex Stability Over Time

By simulating the trajectory of the ligand-protein complex over nanoseconds or even microseconds, researchers can assess the stability of the binding. A stable complex is characterized by the ligand remaining within the binding pocket and maintaining its key interactions with the surrounding amino acid residues. The persistence of hydrogen bonds and the maintenance of hydrophobic and aromatic contacts throughout the simulation are strong indicators of a stable and effective inhibitor.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Quantitative analysis of the MD trajectories is performed using metrics such as RMSD and RMSF.

RMSD: The Root Mean Square Deviation of the ligand's atomic positions is calculated over the course of the simulation to quantify its movement relative to a reference structure (typically the initial docked pose). A low and stable RMSD value for the ligand suggests that it has found a stable binding mode and is not diffusing out of the active site.

RMSF: The Root Mean Square Fluctuation is calculated for individual amino acid residues of the protein. This analysis highlights regions of the protein that exhibit significant conformational changes upon ligand binding. Residues in direct contact with the ligand are expected to show reduced fluctuations, indicating stabilization, while other regions might show increased flexibility.

Simulation ParameterTypical Finding for Stable ComplexSignificance
Ligand RMSDLow and converging to a stable value (e.g., < 2 Å)Indicates the ligand has found a stable binding pose.
Protein RMSDStable after an initial equilibration periodSuggests the overall protein structure is not destabilized by ligand binding.
Key H-BondsMaintained for a high percentage of the simulation timeConfirms the importance of specific polar interactions for binding affinity.
Residue RMSFReduced fluctuation for active site residuesShows that the ligand is stabilizing the binding pocket.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are invaluable for systematically exploring the structure-activity relationships of this compound derivatives. These studies help to rationalize the observed biological activities and guide the design of new, more potent analogs.

Correlation of Structural Modifications with Molecular Interactions and Functions

By computationally introducing modifications to the this compound scaffold and evaluating their impact on binding, researchers can build robust SAR models. These modifications can include:

Substitution on the Phenyl Ring: Adding various substituents (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl groups) to the N-phenyl ring can modulate the electronic properties and steric profile of the molecule. For example, a substituent at the para-position might extend into a specific sub-pocket of the active site, forming additional favorable interactions.

Substitution on the Indole Core: Modifications at different positions of the indole ring can influence the molecule's interaction with the protein. For instance, adding a small group at the 2-position, as seen in the related crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile, can alter the planarity and interaction profile. nih.gov

Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups (e.g., carboxamide, ester, carboxylic acid) to probe the importance of its hydrogen bonding capability and to explore alternative interactions with the protein.

These computational SAR studies correlate specific structural changes with changes in binding energy, interaction patterns, and ultimately, predicted biological activity. This allows for the rational design of new compounds with improved potency and selectivity.

Structural ModificationPredicted Impact on InteractionRationale
Para-substitution on Phenyl RingPotential for new interactions in a distal pocketExtends the molecular shape to probe for additional binding opportunities.
Meta-substitution on Phenyl RingCan influence the dihedral angle with the indoleSteric hindrance can alter the preferred conformation of the ligand.
Substitution at Indole C5/C6Can modulate hydrophobic or polar interactionsThese positions are often solvent-exposed or can interact with the entrance of the binding pocket.
Replacement of Nitrile with CarboxamideIntroduction of a hydrogen bond donorAllows for a different hydrogen bonding pattern with the target protein.

Influence of Substituents on Molecular Properties and Potential for Target Engagement

Computational studies on this compound and its analogs are pivotal in elucidating the relationship between their structural features and biological activities. Theoretical investigations, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, have shed light on how substituents on both the phenyl and indole rings can modulate the molecule's electronic properties, and consequently, its potential for engaging with biological targets.

Research into a series of 1H-indole-3-carbonitrile derivatives has demonstrated the significant impact of substituents on their potential as Tropomyosin receptor kinase (TRK) inhibitors. nih.gov Through computer-aided drug design (CADD), it has been shown that strategic modifications to the core structure can lead to highly potent inhibitors. nih.gov These studies often involve creating a library of virtual compounds with different substituents and then using computational methods to predict their binding affinity to the target protein.

Molecular docking studies on related indole structures further illuminate the potential for target engagement. For example, docking simulations of 3,5-disubstituted indole derivatives into the active site of Pim1 kinase, a target in hematological cancers, have highlighted the importance of specific interactions, such as Pi-Alkyl interactions, in enhancing binding affinity. physchemres.org While not focused on this compound itself, these findings suggest that the nature and position of substituents are critical for achieving favorable interactions within the binding pocket of a target protein.

The following table summarizes representative findings from computational studies on substituted indole derivatives, illustrating the influence of various substituents on key molecular properties.

Compound ClassSubstituentPredicted Influence on Molecular PropertiesImplication for Target Engagement
Indole-based triazoles-NO2Enhanced chemical reactivityPotentially improved interaction with the active site of MurD Ligase
1H-indole-3-carbonitrile derivativesVarious (unspecified in abstract)Optimized for TRK inhibition through CADDDevelopment of potent and selective TRK inhibitors
3,5-disubstituted indolesVarious (unspecified in abstract)Favorable Pi-Alkyl interactionsEnhanced binding to the hydrophobic pocket of Pim-1 kinase

It is important to note that while these studies provide valuable insights into the structure-activity relationships of the broader indole class, dedicated computational investigations focused solely on the this compound scaffold are less common in the public literature. The presented data is synthesized from studies on closely related analogues to infer the potential effects of substituents on this specific compound. The crystal structure of a closely related analog, 2-methyl-1-phenyl-1H-indole-3-carbonitrile, reveals that the indole ring system is nearly planar, while the pendant phenyl ring is at a significant dihedral angle, which would be a key consideration in any computational model of substituent effects. nih.gov

Research Applications in Advanced Materials and Chemical Technologies

Integration in Materials Science

The unique photophysical properties of indole (B1671886) derivatives make them prime candidates for the development of advanced materials. The combination of the electron-rich indole nucleus and the electron-withdrawing nitrile group in 1-Phenyl-1H-indole-3-carbonitrile suggests its potential as a component in donor-π-acceptor (D-π-A) systems, which are crucial for various optical and electronic applications.

Indole derivatives are known to exhibit strong fluorescence, making them valuable as fluorescent probes. mdpi.com The introduction of a phenyl group at the N1 position and a nitrile at the C3 position can significantly influence the molecule's electronic structure and, consequently, its photophysical properties. Research on other D-π-A indole derivatives has shown that tuning the substituents allows for the modulation of fluorescence and solvatochromism. mdpi.com For instance, different functional groups on the phenyl ring can alter the HOMO-LUMO gap, leading to varied emission colors. mdpi.com While specific data for this compound is not available, the table below summarizes the photophysical properties of some related indole-based D-π-A compounds, illustrating the potential of this class of molecules.

Table 1: Photophysical Properties of Representative Indole-Based D-π-A Compounds

Compound Absorption Max (nm) Emission Max (nm) Solvent
PI 428 530 Dichloromethane
NI 460 550 Dichloromethane
TI 435 540 Dichloromethane
FI 440 545 Dichloromethane

Data inferred from a study on phenyl-substituted indole derivatives with acceptor groups, where PI, NI, TI, and FI represent different substituted phenyl-indole structures. mdpi.com

The solid-state fluorescence of such compounds is also an area of interest, with potential applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com The twisted geometry inherent to N-phenyl indoles can prevent strong intermolecular π-π stacking, which often quenches fluorescence in the solid state.

Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states using light. This property is fundamental to the development of photoactuators and molecular motors. While there is no direct research demonstrating the use of this compound as a photoswitch, the indole scaffold has been incorporated into such systems. The principle often relies on the integration of a photochromic unit, like azobenzene, with the molecule of interest. orgsyn.org The electronic properties of the this compound moiety could potentially be used to modulate the photoswitching behavior of a larger molecular system it is incorporated into.

Role as Synthetic Intermediates in Complex Organic Synthesis

The indole-3-carbonitrile framework is a versatile building block in organic synthesis, providing a handle for a multitude of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, while the indole core can undergo various electrophilic substitutions and cross-coupling reactions.

The this compound structure can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. For example, indole-3-carboxaldehydes, which can be derived from the corresponding nitrile, are key intermediates in the preparation of biologically active compounds and diverse heterocyclic derivatives through C-C and C-N bond-forming reactions. researchgate.net The nitrile group itself can participate in reactions to form fused pyrimidines, pyridines, and other heterocyclic rings, which are prevalent in medicinal chemistry. The synthesis of polysubstituted indole-2-carbonitriles via cross-coupling reactions highlights the utility of the cyano-indole scaffold as a precursor to complex molecules. nih.gov

The creation of chemical libraries is a cornerstone of drug discovery. The this compound scaffold is an attractive starting point for library synthesis due to the multiple points for diversification. The phenyl ring can be substituted, and the indole nucleus can be further functionalized at various positions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are powerful tools for introducing diversity. nih.gov For instance, iodination of the indole ring at a specific position allows for the subsequent introduction of a wide range of substituents via cross-coupling. nih.gov This approach has been used to create libraries of substituted 1H-indole-2-carbonitriles. nih.gov A similar strategy could be envisioned for this compound to generate a library of novel compounds for biological screening.

Table 2: Examples of Cross-Coupling Reactions on Indole Scaffolds for Library Synthesis

Reaction Type Reactants Catalyst System Product Type
Sonogashira Coupling Iodo-indole, Terminal Alkyne Pd(II)/CuI Alkynyl-indole
Suzuki Coupling Iodo-indole, Boronic Acid Pd(0) Aryl-indole
Heck Coupling Iodo-indole, Alkenes Pd(0) Alkenyl-indole

Based on general methodologies applied to indole derivatives. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. semanticscholar.org This allows for the rapid generation of analogues with potentially improved properties. While there are no specific reports on the LSF of this compound, the principles of C-H activation could be applied to this scaffold. rsc.org For example, directed or non-directed C-H functionalization could potentially be used to introduce new substituents onto the phenyl ring or the indole nucleus, further expanding its chemical diversity. The development of palladium-catalyzed methods for the C-H arylation of free (NH) indoles demonstrates the feasibility of such transformations. nih.gov

Contributions to Dye Chemistry and Pigment Development

The unique molecular architecture of this compound makes it a valuable intermediate in the synthesis of various classes of dyes, particularly disperse dyes and azo dyes. These dyes are of significant interest for coloring synthetic fibers and for use in high-performance pigments.

The Role of the 1-Phenyl and 3-Cyano Groups

The cyano group (-CN) at the 3-position is a strong electron-withdrawing group. This feature is particularly significant in the design of "push-pull" chromophores, where an electron-donating part of the molecule is conjugated with an electron-accepting part. In the context of this compound, the indole nucleus can act as an electron donor, and the cyano group as an acceptor. This intramolecular charge transfer is a fundamental principle in the design of organic colorants.

Synthesis of Azo Dyes

Azo dyes, characterized by the -N=N- functional group, represent the largest and most versatile class of synthetic colorants. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.

While direct synthesis of azo dyes from this compound as the coupling component is a subject of ongoing research, studies on related indole derivatives provide a strong indication of its potential. For instance, temporarily solubilized azo disperse dyes have been synthesized using 1,2-substituted indoles as coupling components. acs.org In such syntheses, the diazonium salt of an aromatic amine is reacted with the indole derivative. The electron-rich indole ring undergoes electrophilic substitution, typically at the C3 position. However, with the C3 position already occupied by a cyano group in the target compound, the coupling would be directed to other activated positions on the indole or phenyl rings.

The general synthetic route for producing an azo dye from an indole derivative is outlined below:

Step 1: Diazotization of an Aromatic Amine An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Step 2: Azo Coupling The diazonium salt is then reacted with a coupling component, in this case, an indole derivative. The reaction is typically carried out under controlled pH conditions.

A hypothetical reaction scheme for the synthesis of an azo dye using a derivative of 1-Phenyl-1H-indole as a coupling component is presented in Table 1.

Reactant 1 (Diazo Component) Reactant 2 (Coupling Component) Resulting Azo Dye Structure (Hypothetical)
Diazotized AnilineThis compoundA phenylazo-substituted this compound
Diazotized p-NitroanilineThis compoundA (4-nitrophenyl)azo-substituted this compound

Table 1: Hypothetical Synthesis of Azo Dyes from this compound. This table illustrates potential azo dye structures that could be synthesized using this compound as a key building block. The exact position of the azo coupling on the indole or phenyl ring would depend on the reaction conditions and the steric and electronic influences of the substituents.

Potential as Disperse Dyes and Pigments

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765). The molecular structure of this compound, with its potential for forming colored, non-ionic derivatives, makes it an attractive candidate for the development of new disperse dyes. The resulting dyes would be expected to exhibit good sublimation fastness and affinity for polyester fibers.

Furthermore, the synthesis of pigments based on the this compound scaffold is a promising area of research. Pigments are insoluble colorants that are dispersed in a medium to impart color. The introduction of specific functional groups onto the core structure can enhance properties such as lightfastness, thermal stability, and insolubility, which are critical for high-performance pigments used in paints, plastics, and inks.

The photophysical properties of dyes derived from indole-3-carbonitrile would be influenced by the nature of the diazo component used in the azo coupling. The table below shows hypothetical absorption maxima for azo dyes derived from an indole-3-carbonitrile precursor, illustrating the effect of different substituents on the color.

Substituent on Diazo Component Hypothetical Color Hypothetical λmax (nm)
-HYellow420-440
-NO2 (electron-withdrawing)Orange to Red470-500
-OCH3 (electron-donating)Yellow to Orange440-460

Table 2: Predicted Coloristic Properties of Azo Dyes Derived from an Indole-3-Carbonitrile Scaffold. This table provides a hypothetical overview of how different substituents on the diazo component could influence the color and absorption maximum (λmax) of the resulting azo dye. Electron-withdrawing groups are expected to cause a bathochromic shift (deeper color), while electron-donating groups may have a less pronounced effect.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 1-Phenyl-1H-indole-3-carbonitrile

The imperative for greener and more efficient chemical processes is driving a significant shift in the synthesis of indole (B1671886) derivatives, including this compound. Future research will increasingly focus on methodologies that minimize environmental impact while maximizing efficiency and atom economy.

One promising direction is the advancement of one-pot, multi-component reactions (MCRs) . These reactions, which allow for the construction of complex molecules from three or more starting materials in a single operation, offer significant advantages in terms of reduced solvent waste, energy consumption, and purification steps. A notable example is the synthesis of a derivative, 2-((1H-Indol-3-yl)(phenyl)methyl)malononitrile, utilizing a recoverable and efficient TiO2 nanocatalyst. mdpi.comnih.gov This approach not only provides high yields under mild, room temperature conditions but also showcases the potential of nanocatalysis in sustainable synthesis. mdpi.comnih.gov The development of similar MCRs for the direct synthesis of this compound is a logical and important next step.

The exploration of novel catalytic systems is another critical frontier. While traditional methods for indole synthesis often rely on harsh conditions and stoichiometric reagents, modern approaches are leveraging the power of catalysis to achieve milder and more selective transformations. nih.gov The use of heterogeneous catalysts, such as the aforementioned TiO2 nanoparticles, is particularly attractive due to their ease of separation and recyclability. mdpi.comnih.gov Future work will likely involve the design of new nanocatalysts with enhanced activity and selectivity for the synthesis of this compound.

Furthermore, the adoption of green reaction media and energy sources will be instrumental in developing sustainable synthetic routes. This includes the use of water, ionic liquids, or solvent-free reaction conditions to replace volatile organic compounds. researchgate.net Microwave irradiation is also emerging as a powerful tool for accelerating reaction rates and improving yields in indole synthesis, often in conjunction with green solvents or catalysts. tandfonline.com The application of these green chemistry principles to the synthesis of this compound will be a key focus of future research. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Approaches for Indole Derivatives

FeatureConventional MethodsEmerging Sustainable Methods
Reaction Type Often multi-step synthesesOne-pot, multi-component reactions
Catalyst Stoichiometric reagents, homogeneous catalystsRecoverable nanocatalysts, biocatalysts
Solvents Volatile organic compoundsWater, ionic liquids, solvent-free
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound
Byproducts Significant waste generationMinimized waste, higher atom economy
Reaction Conditions Often harsh (high temperatures, strong acids/bases)Mild (room temperature), neutral conditions

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

The integration of computational chemistry is revolutionizing the field of synthetic organic chemistry, providing unprecedented insights into reaction mechanisms and enabling the rational design of new synthetic strategies. For this compound, advanced computational modeling, particularly Density Functional Theory (DFT), is poised to play a pivotal role in several key areas.

A primary application of DFT will be in the elucidation of reaction mechanisms . By modeling the potential energy surfaces of synthetic transformations, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. This detailed mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For instance, DFT calculations have been successfully employed to study the rotational barriers and conformational preferences of substituted indoles, providing valuable information for understanding their reactivity. nih.gov Similar studies on the synthetic routes to this compound can guide the development of more efficient and selective methods.

Computational modeling also facilitates the rational design of novel catalysts and reagents . By simulating the interactions between a catalyst and the reactants, it is possible to predict which catalyst structures will be most effective for a given transformation. This in-silico screening approach can significantly accelerate the discovery of new and improved catalytic systems for the synthesis of this compound, reducing the need for extensive empirical experimentation.

Furthermore, computational tools can be used to predict the physicochemical properties and reactivity of this compound and its derivatives. kfupm.edu.saresearchgate.net By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and various reactivity indices, researchers can gain insights into the molecule's electronic structure and how it will behave in different chemical environments. This information is invaluable for designing new reactions and for understanding the structure-activity relationships of biologically active indole derivatives.

Exploration of New Reactivity Profiles and Synthetic Utilities

While much of the research on this compound has focused on its synthesis, there is a growing interest in exploring its untapped reactivity and expanding its utility as a synthetic building block. The unique electronic properties of the indole nucleus, coupled with the electron-withdrawing nature of the nitrile group, suggest a rich and varied chemical reactivity waiting to be discovered.

One area of exploration is the functionalization of the indole core . The indole ring is susceptible to a variety of electrophilic and nucleophilic substitution reactions. Future research will likely focus on developing new methods for the selective functionalization of the C2, C4, C5, C6, and C7 positions of the this compound scaffold. This could involve the use of modern cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. mdpi.com The ability to selectively modify the indole ring in this manner would provide access to a vast array of novel derivatives with potentially interesting biological and material properties.

The transformation of the nitrile group is another promising avenue for expanding the synthetic utility of this compound. The nitrile functionality is a versatile precursor to a wide range of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. The development of new and selective methods for the conversion of the nitrile group in the context of the this compound scaffold will significantly broaden its applicability in the synthesis of more complex molecules.

Furthermore, there is potential for this compound to participate in various cycloaddition reactions . The electron-deficient nature of the indole ring, particularly at the C2-C3 double bond, could allow it to act as a dienophile or a dipolarophile in reactions with suitable partners. The exploration of such cycloaddition chemistry could lead to the rapid construction of complex polycyclic indole-containing structures.

Table 2: Potential Future Reactions of this compound

Reaction TypePosition(s) of ReactivityPotential Products
Electrophilic Aromatic Substitution C4, C5, C6, C7Halogenated, nitrated, acylated derivatives
Directed Ortho-Metalation C2, C7Functionalized derivatives at specific positions
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) C2, C4, C5, C6, C7 (with prior halogenation)Arylated, alkenylated, alkynylated derivatives
Nitrile Hydrolysis C3-CN1-Phenyl-1H-indole-3-carboxylic acid
Nitrile Reduction C3-CN(1-Phenyl-1H-indol-3-yl)methanamine
[3+2] Cycloaddition C2-C3 double bondNovel polycyclic indole systems

Synergistic Approaches Integrating Experimental Synthesis with Advanced Computational Techniques

The future of chemical research lies in the seamless integration of experimental and computational methods. This synergistic approach, where computational predictions guide experimental design and experimental results validate and refine computational models, is poised to accelerate the pace of discovery in the field of indole chemistry.

For the synthesis of this compound, this integrated approach can be particularly powerful. For example, computational screening of reaction conditions can identify promising catalysts, solvents, and temperature ranges for a given transformation, thereby reducing the number of experiments required for optimization. nih.gov Experimental validation of these predictions can then provide feedback to improve the accuracy of the computational models.

In the exploration of new reactivity, a synergistic approach can be used to identify and validate novel reaction pathways . Computational modeling can be used to propose plausible mechanisms for new transformations of this compound. These theoretical predictions can then be tested in the laboratory, and the experimental outcomes can be used to refine the mechanistic hypotheses. This iterative cycle of prediction and experimentation can lead to a much deeper understanding of the factors that govern the reactivity of the molecule.

Furthermore, the integration of experimental and computational techniques is crucial for the rational design of functional molecules based on the this compound scaffold. nih.gov Computational docking and molecular dynamics simulations can be used to predict the binding of indole derivatives to biological targets, such as enzymes or receptors. acs.org This information can then guide the synthesis of new compounds with improved biological activity. Experimental testing of these compounds can then provide the data needed to refine the computational models and design the next generation of more potent and selective molecules. nih.gov A study on indole-coumarin hybrids as galectin-1 inhibitors showcased this synergy, where molecular dynamics simulations provided insights into the stability and binding interactions of the synthesized compounds. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 1-Phenyl-1H-indole-3-carbonitrile?

The palladium-catalyzed direct cyanation of indoles using K4_4[Fe(CN)6_6] is a robust method. For example, this compound (2e) was synthesized via this approach, yielding distinct 1H^1H NMR peaks at δ 7.84–7.81 (m, 1H) and 13C^{13}C NMR signals at δ 137.8 (C-aromatic) and 88.1 (C≡N) . Key steps include optimizing catalyst loading (e.g., Pd(OAc)2_2) and reaction time to minimize byproducts. Confirm purity via IR spectroscopy (e.g., nitrile stretch at 2220 cm1^{-1}) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR : Assign aromatic protons and carbons using 1H^1H-13C^{13}C HSQC and HMBC. For example, the nitrile-bearing carbon (C3) shows no proton coupling but correlates with adjacent aromatic protons in HMBC .
  • IR : Verify nitrile functionality via a sharp peak near 2220 cm1^{-1}.
  • Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.

Q. What safety protocols are critical when handling 1-Phenyl-1H-indole derivatives?

  • Avoid inhalation/contact with dust; use PPE (nitrile gloves, lab coat, goggles) .
  • Store in inert atmospheres (argon) at –20°C to prevent degradation .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can SHELX software improve crystal structure refinement of this compound derivatives?

SHELXL is ideal for high-resolution data due to its robust restraint algorithms. For example, in 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, torsion angles (e.g., C4–N1–C1–C2 = –1.08°) were refined using SHELXL to resolve disorder in the chlorophenyl group . Key steps:

  • Apply ISOR restraints to anisotropic displacement parameters.
  • Validate H-atom positions via riding models or Fourier difference maps .

Q. How do substituents on the indole core influence electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., –CN at C3) reduce electron density, as shown by downfield 13C^{13}C NMR shifts (δ 88.1 for C≡N) .
  • Aromatic substituents (e.g., 4-methoxyphenyl) alter π-stacking in crystallography, affecting packing motifs and solubility .
  • Experimental design: Synthesize analogs (e.g., 1-(4-Methoxyphenyl) variant) and compare Hammett σ values with DFT-calculated charges .

Q. How to resolve contradictions in NMR data for structurally similar indole derivatives?

  • Scenario : Overlapping aromatic signals in 1H^1H NMR.
  • Solution : Use 15N^{15}N-labeled compounds or 2D NMR (NOESY/ROESY) to assign regiochemistry. For example, NOE correlations between H7 (indole) and phenyl protons confirm substitution patterns .
  • Case study : Discrepancies in coupling constants for fluorinated analogs were resolved via 19F^{19}F-1H^1H HOESY experiments .

Q. What strategies optimize the synthesis of indole-carbonitriles for high-throughput screening?

  • Automated platforms : Use microwave-assisted reactions to reduce time (e.g., 30 min vs. 24 hr conventional) .
  • Parallel synthesis : Vary substituents (e.g., halogens, alkoxy groups) using combinatorial libraries.
  • Quality control : Implement inline LC-MS to monitor reaction progress and purity.

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

  • Torsion angles : In 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, the Cl–C12–C13–C14 torsion angle (–5.16°) influences steric interactions with biological targets .
  • Hydrogen bonding : Analyze intermolecular contacts (e.g., C–H···π interactions) to predict solubility and bioavailability .

Methodological Considerations

Q. What are best practices for scaling up indole-carbonitrile synthesis without compromising yield?

  • Catalyst recovery : Use Pd-immobilized catalysts (e.g., Pd/C) to reduce metal leaching.
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve EHS metrics .

Q. How to design experiments probing the biological activity of this compound?

  • Enzyme assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Cell-based studies : Evaluate cytotoxicity (IC50_{50}) in cancer lines (e.g., HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and validate via Western blot (apoptosis markers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.